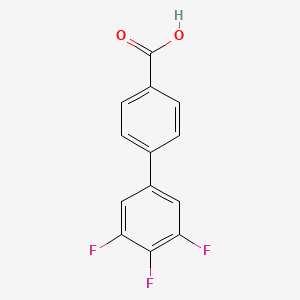

4-(3,4,5-Trifluorophenyl)benzoic acid

Übersicht

Beschreibung

4-(3,4,5-Trifluorophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H7F3O2 and its molecular weight is 252.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to be used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In Suzuki–Miyaura coupling reactions, 4-(3,4,5-Trifluorophenyl)benzoic acid may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its use in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

Its role in Suzuki–Miyaura coupling reactions suggests it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .

Biologische Aktivität

4-(3,4,5-Trifluorophenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups enhances both the lipophilicity and electronic properties of the compound, making it a valuable scaffold for drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

- Chemical Formula : CHFO

- Molecular Weight : 252.19 g/mol

- CAS Number : 121602-93-5

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) were reported at 25.9 µM and 12.9 µM respectively, indicating strong bactericidal activity .

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit cell wall synthesis, which is crucial for its bactericidal effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 |

| MRSA | 12.9 | 12.9 |

| Enterococcus faecalis | No activity recorded | N/A |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been investigated:

- NF-κB Modulation : Studies indicate that this compound can modulate the activity of NF-κB transcription factor, which plays a critical role in inflammatory responses. Specifically, it was found to increase NF-κB activity by approximately 10–15% in certain assays .

- Cell Viability Assays : In vitro assays showed that at concentrations higher than 20 µM, the compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .

Anticancer Activity

The anticancer potential of fluorinated benzoic acids has been explored in various studies:

- Inhibition of Tumor Growth : Preliminary studies suggest that derivatives of benzoic acids with trifluoromethyl substitutions can inhibit tumor growth in xenograft models. The exact mechanism remains to be fully elucidated but may involve apoptosis induction and cell cycle arrest .

- Synergistic Effects : When used in combination with other chemotherapeutics, such as DPP-4 inhibitors, there is evidence suggesting enhanced efficacy against certain types of cancers .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and MRSA with bactericidal properties |

| Anti-inflammatory | Modulates NF-κB activity; potential cytotoxic effects on cancer cells |

| Anticancer | Inhibits tumor growth; shows synergistic effects with other chemotherapeutics |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various fluorinated benzoic acids against MRSA strains. The results indicated that compounds with trifluoromethyl groups had significantly lower MIC values compared to their non-fluorinated counterparts . -

Case Study on Anti-inflammatory Effects :

In a model of induced inflammation in mice, administration of the compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3,4,5-Trifluorophenyl)benzoic acid is utilized as a synthetic intermediate in the development of pharmaceutical compounds. Its structural features allow it to act as a transient directing group in catalytic C-H activation reactions, which are vital for synthesizing complex organic molecules.

- Anticancer Drugs : The compound serves as a building block for dibenzoate esters that exhibit anticancer properties. Research indicates that these derivatives can selectively target cancer cells while minimizing damage to healthy tissues .

- Antimicrobial Agents : Studies have shown that salicylanilide esters derived from this acid demonstrate significant antifungal activity. These compounds are being investigated as potential treatments for various fungal infections .

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to participate in various chemical reactions:

- C-H Activation : Its role as a directing group facilitates the activation of C-H bonds in transition metal-catalyzed reactions, enhancing the efficiency of synthetic pathways .

- Synthesis of Functionalized Aromatics : The trifluoromethyl group contributes to the electronic properties of the molecule, allowing for selective functionalization at specific positions on the aromatic ring. This property is exploited in creating libraries of compounds for drug discovery .

Materials Science

In materials science, this compound has applications in developing advanced materials with tailored properties:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated nature imparts unique surface properties that are beneficial for coatings and films .

- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, where it may play a role in stabilizing nanoparticles or enhancing their functionality through surface modification.

Case Studies

Eigenschaften

IUPAC Name |

4-(3,4,5-trifluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDVJCZDLNIIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.